![molecular formula C24H20BrN3O2S B2779807 2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone CAS No. 537702-67-3](/img/structure/B2779807.png)
2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone
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Overview
Description
The compound “2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone” is a chemical compound with a complex structure. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a 1,2,4-triazole ring, a phenoxymethyl group, a benzyl group, a sulfanyl group, and a 4-bromophenyl ethanone group .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. Given its structure, it could potentially participate in a variety of chemical reactions, particularly those involving the triazole ring or the various functional groups attached to it .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound has been studied for its potential in the synthesis of antimicrobial agents. Researchers synthesized a series of compounds, including 2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone, and evaluated their antimicrobial activity against various bacterial and fungal strains. These studies have highlighted the compound's utility in developing new antimicrobial agents with potential applications in treating bacterial and fungal infections (Hussain, Sharma, & Amir, 2008).
Antiproliferative and Antilipolytic Activities
Another significant application of this compound is in the synthesis of derivatives with antiproliferative and antilipolytic activities. A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, synthesized from compounds including 2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone, showed promising cytotoxicity against various cancer cell lines and inhibitory activity against pancreatic lipase. This suggests its potential application in obesity-related colorectal cancer treatment and as an antidiabetic agent (Shkoor et al., 2021).
Synthesis of Heterocyclic Compounds
The compound has also been used in the synthesis of various heterocyclic compounds, indicating its versatility as a precursor in organic synthesis. Studies have demonstrated its application in synthesizing 1,2,4-triazole and 1,3,4-thiadiazole derivatives, showcasing its role in developing new chemical entities with potential pharmacological activities. This versatility underscores the compound's importance in medicinal chemistry and drug design (Rao et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2S/c25-20-13-11-19(12-14-20)22(29)17-31-24-27-26-23(16-30-21-9-5-2-6-10-21)28(24)15-18-7-3-1-4-8-18/h1-14H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWTZKYWABYDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Br)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone |
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